2-Chloro-4-hydroxyphenylboronic acid
Overview
Description
2-Chloro-4-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H6BClO3 and its molecular weight is 172.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Chloro-4-hydroxyphenylboronic acid is commonly used in the field of organic synthesis . As an organometallic reagent, it is used for the extraction, separation, and synthesis reactions of aldehydes, ketones, and other carbonyl compounds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the boronic acid acts as a nucleophile, or electron donor, to form new carbon-carbon bonds .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide and dichloromethane This suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere and in a freezer, under -20°C . This suggests that the compound’s action, efficacy, and stability may be affected by temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-hydroxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of biaryl compounds. Additionally, this compound can interact with enzymes and proteins that possess active sites capable of binding boronic acids, such as serine proteases. The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site residues of the enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by forming reversible covalent bonds with the active site residues. This interaction can lead to the inhibition of enzyme function, affecting various biochemical pathways. Furthermore, this compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. These binding interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under inert atmosphere and low temperatures, such as -20°C . Prolonged exposure to environmental conditions can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. This compound can undergo metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it may accumulate in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical assays .
Properties
IUPAC Name |
(2-chloro-4-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQMBXPVAUMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669988 | |
Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766549-26-2 | |
Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.